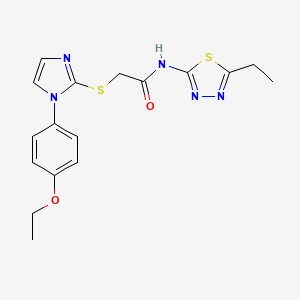
2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H19N5O2S2 and its molecular weight is 389.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including an imidazole ring, thioether group, and thiadiazole moiety, suggest interactions with various biological targets, making it an interesting candidate for drug development. This article explores the biological activity of this compound based on diverse research findings.
Structure and Properties
The molecular formula of the compound is C19H22N4O2S2, with a molecular weight of approximately 386.5 g/mol. The structure includes:
- Imidazole Ring : Associated with potential anti-inflammatory properties.
- Thioether Group : Enhances selectivity towards biological targets.
- Thiadiazole Moiety : Known for a variety of therapeutic activities, including antimicrobial and anticancer effects.
Table 1: Structural Features and Their Implications
| Component | Structural Feature | Biological Activity |
|---|---|---|
| Imidazole Ring | Five-membered ring | Anti-inflammatory potential |
| Thioether Group | Sulfur-containing link | Modulates enzyme activity |
| Thiadiazole Moiety | Five-membered ring | Antimicrobial and anticancer properties |
Anticancer Properties
Research has shown that derivatives of thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the target compound have been evaluated for their activity against lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancer cells. A notable study reported that certain thiadiazole derivatives achieved IC50 values as low as 4.27 µg/mL against the SK-MEL-2 cell line, indicating strong anticancer potential .
Anti-inflammatory Effects
The compound's potential as a selective NLRP3 inflammasome inhibitor positions it as a candidate for treating inflammatory diseases such as rheumatoid arthritis. The imidazole ring's ability to modulate inflammatory pathways is particularly noteworthy, suggesting that this compound could help in managing chronic inflammatory conditions .
Antimicrobial Activity
Thiadiazole derivatives have demonstrated antimicrobial properties against a range of pathogens. The mechanisms often involve interference with DNA synthesis or inhibition of key metabolic enzymes in bacteria and fungi. For example, certain derivatives have shown effectiveness against Mycobacterium smegmatis with MIC values lower than standard antibiotics .
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets through its imidazole and thioether groups. These interactions may involve binding to enzymes or receptors, leading to modulation of their activity .
Study 1: Anticancer Activity Assessment
In a study by Alam et al., various thiadiazole derivatives were synthesized and tested for their anticancer activity against multiple human cancer cell lines. The most active derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics . This highlights the potential of compounds like this compound in cancer treatment.
Study 2: Anti-inflammatory Potential
Research focusing on NLRP3 inhibition revealed that compounds structurally related to the target compound effectively reduced inflammatory markers in vitro. This suggests that modifications to the existing structure could enhance its therapeutic efficacy in treating inflammation-related disorders .
特性
IUPAC Name |
2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S2/c1-3-15-20-21-16(26-15)19-14(23)11-25-17-18-9-10-22(17)12-5-7-13(8-6-12)24-4-2/h5-10H,3-4,11H2,1-2H3,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNILXFGXFVZOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














